Cas no 105771-14-0 (6-methyl-2-(2,2,2-trifluoroethylsulfanyl)-1h-benzimidazole)

6-methyl-2-(2,2,2-trifluoroethylsulfanyl)-1h-benzimidazole structure
105771-14-0 structure
Product Name:6-methyl-2-(2,2,2-trifluoroethylsulfanyl)-1h-benzimidazole
Numero CAS:105771-14-0
MF:C10H9F3N2S
MW:246.252071142197
CID:1160897
PubChem ID:13687851
Update Time:2025-04-20

6-methyl-2-(2,2,2-trifluoroethylsulfanyl)-1h-benzimidazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-methyl-2-(2,2,2-trifluoroethylsulfanyl)-1h-benzimidazole
    • 5-methyl-2-(2,2,2-trifluoroethylmercapto)-1H-benzimidazole
    • CTK0G4708
    • 5-methyl-2-[(2,2,2-trifluoroethyl)thio]-1H-benzimidazole
    • 1H-Benzimidazole, 5-methyl-2-[(2,2,2-trifluoroethyl)thio]-
    • SureCN10844608
    • SureCN10849712
    • 5-methyl-2-&lt
    • (2,2,2-trifluoroethyl)thio&gt
    • -1H-benzimidazole
    • AGN-PC-00NKZW
    • ACMC-20m8xz
    • 5-methyl-2-(2,2,2-trifluoroethylmercapto)-1H-benzimidazole; CTK0G4708; 5-methyl-2-[(2,2,2-trifluoroethyl)thio]-1H-benzimidazole; 1H-Benzimidazole, 5-methyl-2-[(2,2,2-trifluoroethyl)thio]-; SureCN10844608; SureCN10849712; 5-methyl-2-< (2,2,2-trifluoroethyl)thio> -1H-benzimidazole; AGN-PC-00NKZW; ACMC-20m8xz;
    • DTXSID70546768
    • 105771-14-0
    • XLCDRUCRHWEGEB-UHFFFAOYSA-N
    • SCHEMBL10844608
    • 6-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-benzimidazole
    • Inchi: 1S/C10H9F3N2S/c1-6-2-3-7-8(4-6)15-9(14-7)16-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
    • Chiave InChI: XLCDRUCRHWEGEB-UHFFFAOYSA-N
    • Sorrisi: S(CC(F)(F)F)C1=NC2C=CC(C)=CC=2N1

Proprietà calcolate

  • Massa esatta: 246.04385396g/mol
  • Massa monoisotopica: 246.04385396g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 247
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 54Ų
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